5-iodo-1-(trifluoromethyl)-1H-pyrazole

Description

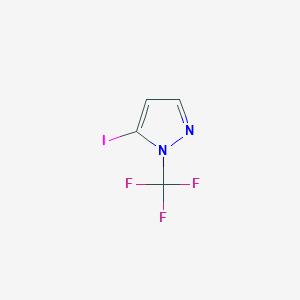

5-iodo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring an iodine atom and a trifluoromethyl group attached to a pyrazole ring

Properties

Molecular Formula |

C4H2F3IN2 |

|---|---|

Molecular Weight |

261.97 g/mol |

IUPAC Name |

5-iodo-1-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C4H2F3IN2/c5-4(6,7)10-3(8)1-2-9-10/h1-2H |

InChI Key |

YMGGIIBIFCZFDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)C(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(trifluoromethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of a pyrazole derivative with iodine and a suitable oxidizing agent under controlled conditions. For instance, the reaction of 3-phenyl propargyl amine with iodine can yield 5-iodo-1,4-dihydropyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as fluoride salts, to form 5-fluoropyrazole derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Iodine and Oxidizing Agents: Used for the initial iodination step.

Fluoride Salts: Employed in substitution reactions to replace the iodine atom with a fluorine atom.

Major Products Formed

5-Fluoropyrazole Derivatives: Formed through substitution reactions with fluoride salts.

Scientific Research Applications

5-iodo-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-1-(trifluoromethyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by inhibiting lipid peroxidation and reducing inflammation . The specific molecular targets and pathways may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

5-iodo-1,4-dihydropyrimidine: A related compound with similar iodination chemistry.

5-iodo-1,2,3-triazole: Another heterocyclic compound with an iodine atom at the 5-position.

5-iodo-1,3-dioxin-4-one: A compound with a trifluoromethyl group at the 5-position, used as a versatile building block.

Uniqueness

5-iodo-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both an iodine atom and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

5-Iodo-1-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 1-position of the pyrazole ring. The molecular formula is , and it has a molecular weight of approximately 232.96 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it an interesting candidate for drug development.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacteria and fungi. The halogen substitution, particularly with iodine, may enhance these effects by altering the compound's reactivity and interaction with microbial targets .

2. Antiparasitic Properties

- Studies on trifluoromethylated pyrazoles have shown promising results against parasitic diseases such as leishmaniasis and Chagas disease. The structural modifications in pyrazoles, including halogenation, have been linked to improved antiparasitic activity, suggesting potential for this compound in treating these neglected tropical diseases .

3. Anti-inflammatory Effects

- Similar pyrazole derivatives have been investigated for their anti-inflammatory properties. The mechanism may involve inhibition of specific pathways associated with inflammation, although detailed studies on this compound are still limited .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets. These interactions could include:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for microbial survival or proliferation.

- Receptor Modulation : Potential modulation of receptor activities involved in inflammatory responses or cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-1-(trifluoromethyl)-1H-pyrazole | Bromine at position 5 | Exhibits different reactivity patterns |

| 4-Iodo-3-(trifluoromethyl)-1H-pyrazole | Iodine at position 4 | Potentially different biological activity profile |

| 5-Iodo-3-methyl-1H-pyrazole | Methyl group at position 3 | Different pharmacological effects |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : A recent study demonstrated that related compounds showed significant activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The introduction of iodine enhanced their efficacy compared to non-halogenated counterparts .

- Antiparasitic Efficacy : In vitro testing against Leishmania species indicated that trifluoromethylated pyrazoles exhibit selective toxicity towards parasites while sparing human cells, making them suitable candidates for further development in antiparasitic therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.